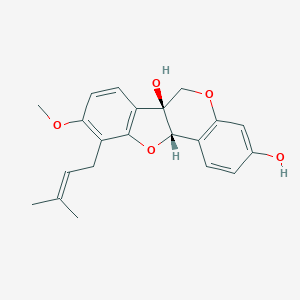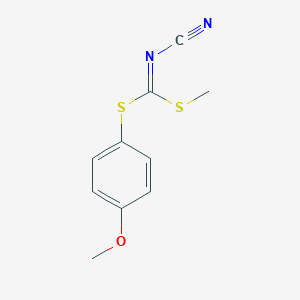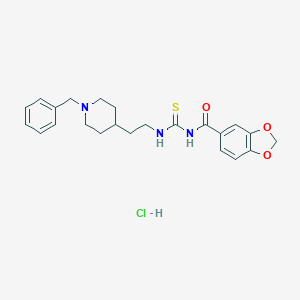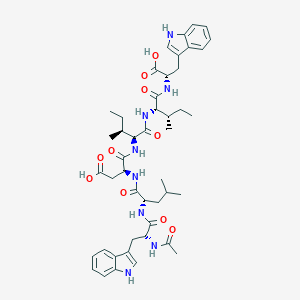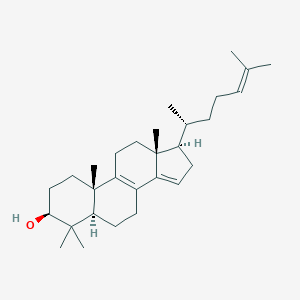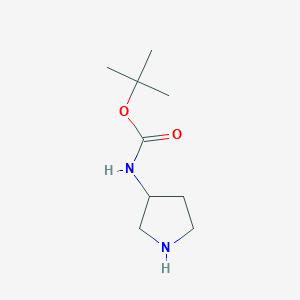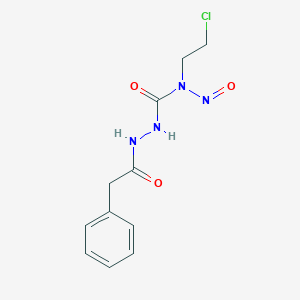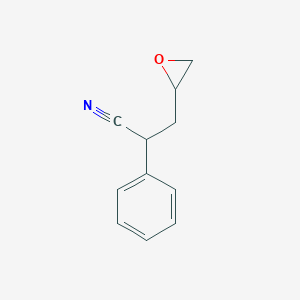
1-Trityl-1H-imidazole
Overview
Description
1-Trityl-1H-imidazole is a compound with the molecular formula C22H18N2. It is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
A three-stage synthetic approach was used to create the imidazole series structurally related to clotrimazole. Firstly, benzophenone derivatives were converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols were reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives were obtained from substitution reactions with higher yields .Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates. A flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature and its reaction with a range of electrophiles .Physical And Chemical Properties Analysis
1-Trityl-1H-imidazole has a density of 1.1±0.1 g/cm3, a boiling point of 451.3±14.0 °C at 760 mmHg, and a flash point of 226.7±20.1 °C. It has a molar refractivity of 101.3±0.5 cm3, and a molar volume of 293.5±7.0 cm3 .Scientific Research Applications
1-Trityl-1H-imidazole, also known as tritylimidazole-4-carboxaldehyde, is a compound with the following chemical structure: . Now, let’s explore its applications:
Medicinal Chemistry and Drug Development
Antibacterial and Antimycobacterial Activities: 1-Trityl-1H-imidazole derivatives have shown promising antibacterial and antimycobacterial properties. Researchers have synthesized various analogs and evaluated their effectiveness against bacterial strains, including Mycobacterium tuberculosis . These compounds could contribute to combating drug-resistant infections.
Anti-Inflammatory and Antitumor Effects: Studies suggest that 1-Trityl-1H-imidazole derivatives exhibit anti-inflammatory and antitumor activities. Their potential in modulating inflammatory responses and inhibiting tumor growth makes them intriguing candidates for further investigation .
Antidiabetic and Antioxidant Properties: Certain imidazole derivatives, including 1-Trityl-1H-imidazole, have demonstrated antidiabetic effects by influencing glucose metabolism. Additionally, their antioxidant properties may help protect cells from oxidative stress .
Histamine Synthesis
1-Trityl-1H-imidazole plays a role in histamine synthesis. It serves as an intermediate in the production of histamine, a crucial molecule involved in immune responses, neurotransmission, and allergic reactions .
Synthetic Chemistry
Regiocontrolled Synthesis of Substituted Imidazoles: Recent advances in imidazole synthesis have focused on regiocontrolled methods for constructing substituted imidazoles. These heterocycles serve as key components in various functional molecules used across different applications .
Multicomponent Reactions: Researchers have explored diverse multicomponent reactions to synthesize imidazole derivatives. These reactions offer efficient routes for accessing structurally diverse compounds .
Safety and Hazards
1-Trityl-1H-imidazole should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Mechanism of Action
Target of Action
1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
properties
IUPAC Name |
1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDCTUDQYGYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347130 | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-imidazole | |
CAS RN |
15469-97-3 | |
| Record name | Dechloroclotrimazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triphenylmethyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECHLOROCLOTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-trityl-1H-imidazole a useful building block for synthesizing complex molecules?
A1: 1-trityl-1H-imidazole serves as a versatile precursor for various imidazole derivatives, particularly those with modifications at the 4-position. The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions within the molecule. This is exemplified in the synthesis of side-chain-fluorinated histamines, where 1-trityl-1H-imidazole undergoes modification at the 4-position via a vinyl group. [] The trityl group can then be removed to yield the desired histamine derivative. This strategy is also employed in the synthesis of atipamezole and its analogs, where 1-trityl-1H-imidazole-4-carboxaldehyde is utilized as a starting material. []
Q2: How does the use of 1-trityl-1H-imidazole in the synthesis of atipamezole compare to other methods?
A2: Utilizing 1-trityl-1H-imidazole-4-carboxaldehyde in the synthesis of atipamezole offers several advantages compared to alternative routes. [] Firstly, the carboxaldehyde starting material is commercially available and more cost-effective than other precursors like tritylated iodides. Secondly, the synthetic route involving 1-trityl-1H-imidazole-4-carboxaldehyde simplifies the process by combining the trityl group deprotection and reduction steps. This streamlining contributes to the method's overall efficiency and practicality for atipamezole synthesis.
Q3: Can you describe a specific example of how 1-trityl-1H-imidazole is used to synthesize a biologically relevant molecule?
A3: Researchers employed 1-trityl-1H-imidazole as a key intermediate in synthesizing β-fluorohistamine and β,β-difluorohistamine. [] They achieved this by first reacting 1-trityl-1H-imidazole with a vinyl group to form 1-trityl-4-vinyl-1H-imidazole. Subsequent addition of "FBr" led to the formation of fluorinated intermediates. These intermediates underwent further modifications, including azide substitution, reduction, and trityl group removal, ultimately yielding the desired fluorinated histamine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)
